Furo[3,2-d]pyrimidin-4(3H)-one
Overview
Description
OSM-S-429: is a compound belonging to the aminothienopyrimidine series, which has shown promising activity in the treatment of malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-429 has been identified as a potent inhibitor of Plasmodium falciparum, the parasite responsible for the most severe form of malaria .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of OSM-S-429 involves the construction of the aminothienopyrimidine scaffold. The process typically starts with the synthesis of the thiophene starting material, followed by the formation of the thienopyrimidine core.
Industrial Production Methods: While specific industrial production methods for OSM-S-429 are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using cost-effective reagents, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions: OSM-S-429 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of OSM-S-429.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like amines and thiols are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
OSM-S-429 has several scientific research applications, including:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of aminothienopyrimidines.
Biology: The compound is used in biological assays to study its effects on Plasmodium falciparum and other biological targets.
Medicine: OSM-S-429 is being investigated as a potential antimalarial drug, with studies focusing on its efficacy, toxicity, and mechanism of action.
Mechanism of Action
OSM-S-429 exerts its effects by inhibiting the enzyme Plasmodium falciparum asparagine tRNA synthetase. This inhibition disrupts protein synthesis in the parasite, leading to its death. The compound forms a covalent adduct with the enzyme, effectively blocking its activity. This mechanism is specific to the parasite enzyme, with minimal effects on the human counterpart .
Comparison with Similar Compounds
OSM-S-106: Another aminothienopyrimidine with similar antimalarial activity.
TCMDC-135294: A structurally related compound identified in the same screening process.
Uniqueness: OSM-S-429 is unique due to its specific inhibition of Plasmodium falciparum asparagine tRNA synthetase, which is not commonly targeted by other antimalarial drugs. This specificity reduces the likelihood of cross-reactivity with human enzymes, potentially leading to fewer side effects .
Properties
IUPAC Name |
3H-furo[3,2-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2O2/c9-6-5-4(1-2-10-5)7-3-8-6/h1-3H,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCBUVHNVPZUTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC2=C1N=CNC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00596473 | |
Record name | Furo[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
655255-08-6 | |
Record name | Furo[3,2-d]pyrimidin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00596473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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